Tricos-22-ynoic acid can be sourced from certain marine organisms, particularly cyanobacteria, which are known to produce a variety of bioactive compounds, including long-chain fatty acids. The biosynthesis of this compound involves complex enzymatic pathways that contribute to its structural diversity and functional properties in biological systems .
Chemically, tricos-22-ynoic acid belongs to the class of aliphatic carboxylic acids, specifically categorized as a fatty acid due to its long carbon chain. Its systematic name reflects its structure, indicating the presence of a 22-carbon chain with a terminal alkyne functional group.
The synthesis of tricos-22-ynoic acid can be achieved through several methods, including:
The technical details surrounding the synthesis often include controlling reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. For example, using copper catalysts in organic solvents can enhance the efficiency of carbon-carbon bond formation in alkynes .
Tricos-22-ynoic acid has a linear structure consisting of 22 carbon atoms with a terminal alkyne (-C≡C-) group. The molecular formula is , indicating the presence of one carboxylic acid functional group at one end of the carbon chain.
The structural data can be analyzed using various spectroscopic techniques:
Tricos-22-ynoic acid can undergo various chemical reactions typical for fatty acids:
Reactions involving tricos-22-ynoic acid often require specific catalysts and controlled environments to ensure selectivity and yield. For instance, hydrogenation reactions might utilize palladium or platinum catalysts under controlled hydrogen pressure .
The mechanism of action for tricos-22-ynoic acid primarily revolves around its role in biological systems:
Studies have shown that long-chain fatty acids can modulate cellular pathways by interacting with receptors such as peroxisome proliferator-activated receptors (PPARs), affecting gene expression related to metabolism and inflammation .
Tricos-22-ynoic acid is typically a waxy solid at room temperature with a melting point around 45–50 °C. Its solubility in water is low due to its hydrophobic nature but it dissolves well in organic solvents.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits unique thermal properties that could be beneficial for specific applications in materials science .
Tricos-22-ynoic acid has several applications in scientific research:
The elongation of fatty acid chains beyond 20 carbons is catalyzed by membrane-bound elongation of very-long-chain fatty acids (ELOVL) enzymes, which initiate the first condensation step in the fatty acid elongation cycle. ELOVL enzymes utilize malonyl-CoA as a two-carbon donor and acyl-CoA as the acceptor substrate, forming a 3-ketoacyl-CoA intermediate [4]. Structural studies of human ELOVL7 reveal a conserved catalytic mechanism involving an inverted transmembrane barrel surrounding a 35 Å long substrate-binding tunnel. This tunnel accommodates acyl chains up to C22 in length and features a curved architecture that facilitates the binding of unsaturated substrates [4]. The catalytic reaction proceeds via a ping-pong mechanism, where an acyl-enzyme intermediate forms through covalent attachment to a histidine residue within the HxxHH motif (His150 and His181 in ELOVL7) [4]. This mechanism is essential for the biosynthesis of very-long-chain fatty acids (VLCFAs) like tricos-22-enoic acid.
Table 1: Key Enzymes in VLCFA Biosynthesis
Enzyme Class | Representative Enzyme | Function | Structural Feature |
---|---|---|---|
Elongases | ELOVL7 | Condensation of acyl-CoA and malonyl-CoA | Inverted transmembrane barrel with 35 Å tunnel |
Reductases | KAR | Reduction of 3-ketoacyl-CoA | NADPH-binding domain |
Dehydratases | HACD | Dehydration of 3-hydroxyacyl-CoA | Membrane-associated catalytic pocket |
Enoyl-reductases | TER | Final reduction to elongated acyl-CoA | FAD-binding domain |
Δ²²-desaturases introduce a double bond at the 22nd carbon of saturated or monounsaturated very-long-chain acyl substrates, a critical step in tricos-22-enoic acid biosynthesis. These enzymes exhibit stringent regiospecificity determined by three conserved histidine boxes (HXXXH, HXXHH, and QXXHH) that coordinate di-iron catalytic centers [7]. Substrate recognition depends on acyl chain length and pre-existing unsaturation patterns. For example, Δ²²-desaturases from Isochrysis galbana and Phaeodactylum tricornutum preferentially act on C22 substrates with Δ¹³ unsaturation, but show negligible activity toward C18 or C20 chains [7]. Environmental factors also modulate activity: low-temperature stress (15°C) upregulates Δ²²-desaturase transcription in marine microalgae, enhancing membrane fluidity adaptation [7]. Heterologous expression of Δ²²-desaturases in Yarrowia lipolytica confirms their capacity to convert tricosanoyl-CoA (C22:0) to tricos-22-enoic acid (C22:1Δ¹³), with kinetic studies revealing a Km of 12.4 µM for C22:0 substrates [7].
Table 2: Substrate Preferences of Eukaryotic Δ-Desaturases
Desaturase Type | Organism | Preferred Substrate | Product | Environmental Inducers |
---|---|---|---|---|
Δ²²-desaturase | Isochrysis galbana | C22:0 (tricosanoic acid) | C22:1Δ¹³ (tricos-22-enoic acid) | Low temperature (15°C), high salinity |
Δ⁶-desaturase | Mortierella alpina | C18:2Δ9,12 (linoleic acid) | C18:3Δ6,9,12 (γ-linolenic acid) | Nitrogen limitation |
Δ⁹-desaturase | Rhodotorula toruloides | C16:0 (palmitic acid) | C16:1Δ⁹ (palmitoleic acid) | Oleic acid supplementation |
Transcriptional control of fatty acid biosynthesis involves hierarchical regulatory networks integrating nutrient status and developmental cues. In oleaginous yeasts and microalgae, the basic leucine zipper (bZIP) and cyclic AMP receptor protein (CRP) transcription factors coordinate expression of genes encoding ELOVL elongases and Δ²²-desaturases [3] [7]. CRP acts as a glucose sensor, repressing fatty acid synthase (FAS) genes during high glycolytic flux. Conversely, nitrogen starvation activates bZIP regulators (e.g., LbABF1 in Lactobacillus buchneri), which bind cis-elements in ELOVL and Δ²²-desat promoters, increasing their transcription 5-fold [3]. Epigenetic modifications further modulate this process: histone H3 lysine 9 acetylation (H3K9ac) marks correlate with open chromatin configurations at FAS loci in Phaeodactylum tricornutum, enhancing RNA polymerase II recruitment [7]. Post-transcriptional regulation via trans-acting small RNAs (e.g., fasR1) fine-tunes enzyme abundance, ensuring metabolic balance between saturated and unsaturated VLCFA production [7].
Δ²²-desaturation represents an evolutionarily conserved modification mechanism for membrane lipid adaptation. Structural homology between bacterial cyclopropane fatty acid (CFA) synthases and eukaryotic Δ²²-desaturases suggests a shared ancestral origin for enzymes modifying carbon-carbon bonds at the C22 position [1] [4]. CFA synthases utilize S-adenosylmethionine (SAM) to methyleneate double bonds, forming cyclopropane rings in phospholipids—a reaction mechanistically analogous to desaturation [1]. Phylogenetic analysis reveals that Δ²²-desaturases in diatoms and mammals share 45% sequence identity with the E. coli CFA synthase, particularly in the substrate-binding pocket and catalytic histidine clusters [1] [7]. This conservation enables functional complementation: expression of Phaeodactylum tricornutum Δ²²-desaturase in cfa-null E. coli restores membrane fluidity under cold stress. Evolutionary selection pressure has diversified substrate specificity, with vertebrate Δ²²-desaturases evolving enhanced activity toward C22-sphinganine substrates for neural ceramide synthesis [4] [7]. The persistence of this pathway across kingdoms underscores its fundamental role in maintaining membrane homeostasis under environmental stress.
Table 3: Evolutionary Conservation of C22-Bond Modifying Enzymes
Organism Group | Enzyme | Catalytic Function | Structural Hallmarks | Biological Role |
---|---|---|---|---|
Bacteria | CFA synthase | Cyclopropanation at C22 | HxxHH motif, SAM-binding domain | Membrane rigidity in stationary phase |
Diatoms | Δ²²-desaturase | Desaturation at C22 | Three histidine boxes, di-iron center | Cold adaptation in marine environments |
Mammals | ELOVL3/ELOVL7 | C22-specific elongation | Lysine-rich substrate tunnel, HxxHH motif | Skin barrier ceramides, neural function |
Fungi | Δ²²-desaturase (FADS4) | Desaturation at C22 | Cytochrome b5 fusion domain | Sporulation membrane remodeling |
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